N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide
Overview
Description
N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and kinase inhibitor.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-chloro-2-fluoroaniline. This reaction is often carried out in the presence of a coupling agent such as thionyl chloride or using the Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to achieve higher yields and shorter reaction times compared to conventional heating methods . This method is advantageous for large-scale production due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrazine-2-carboxamides with different functional groups .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-fluorophenyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNNCZRKQWSUDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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